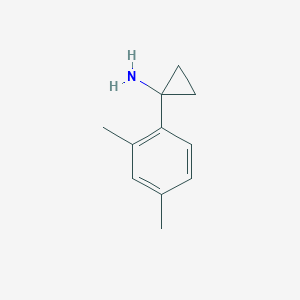

1-(2,4-Dimethylphenyl)cyclopropan-1-amine

Description

1-(2,4-Dimethylphenyl)cyclopropan-1-amine is a cyclopropane-based amine derivative featuring a 2,4-dimethylphenyl substituent attached to the cyclopropane ring. This compound belongs to a class of structurally constrained amines, where the cyclopropane ring imparts unique steric and electronic properties. While direct data on its synthesis or applications are sparse in the provided evidence, structurally analogous compounds (e.g., 1-(4-chlorophenyl)cyclopropan-1-amine, ) are frequently utilized in medicinal chemistry as intermediates for bioactive molecules, particularly in central nervous system (CNS) drug development due to their ability to modulate enzyme targets like BACE1 (β-secretase) . The 2,4-dimethylphenyl group may enhance lipophilicity and influence binding interactions in biological systems, though specific studies on this compound require further exploration.

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

1-(2,4-dimethylphenyl)cyclopropan-1-amine |

InChI |

InChI=1S/C11H15N/c1-8-3-4-10(9(2)7-8)11(12)5-6-11/h3-4,7H,5-6,12H2,1-2H3 |

InChI Key |

QXXKYLSGKDTHFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2(CC2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,4-dimethylphenylmagnesium bromide with cyclopropanecarboxaldehyde, followed by reductive amination to introduce the amine group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a suitable solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of 1-(2,4-Dimethylphenyl)cyclopropan-1-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding cyclopropylamine derivative.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of cyclopropylamine derivatives.

Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

1-(2,4-Dimethylphenyl)cyclopropan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropane ring and phenyl group contribute to its binding affinity and specificity, influencing the pathways involved in its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity :

- The 2,4-dimethylphenyl group in the target compound increases LogP (~2.8) compared to derivatives like 1-(4-methoxyphenyl)cyclopropan-1-amine (LogP 1.3), suggesting improved membrane permeability for CNS targets .

- Fluorinated analogs (e.g., 2-(2-fluorophenyl)cyclopropan-1-amine HCl) balance lipophilicity with metabolic stability due to fluorine’s electronegativity .

Biological Activity :

- Cyclopropanamine derivatives with halogens (Cl, F) or electron-donating groups (OCH₃) show promise in targeting enzymes like BACE1 (e.g., 1-(difluoromethyl)cyclopropan-1-amine in ) .

- The dimethylphenyl variant’s steric bulk may hinder binding in some targets but enhance selectivity in others, a trade-off observed in similar compounds .

Synthetic Utility :

- Hydrochloride salts (e.g., 2-(2-fluorophenyl)cyclopropan-1-amine HCl) improve crystallinity and stability for pharmaceutical formulations .

- The dimethylphenyl derivative’s synthesis likely follows analogous routes to ’s procedure, involving condensation of cyclopropanamine precursors with substituted aryl halides .

Biological Activity

1-(2,4-Dimethylphenyl)cyclopropan-1-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1-(2,4-Dimethylphenyl)cyclopropan-1-amine features a cyclopropane ring attached to a dimethyl-substituted phenyl group. The presence of the cyclopropane moiety imparts distinct steric and electronic properties that influence the compound's reactivity and interactions with biological targets.

The biological activity of 1-(2,4-Dimethylphenyl)cyclopropan-1-amine is primarily attributed to its amine group, which allows for interactions with various molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects. The specific mechanisms depend on the context of use, including potential roles in drug development for neurological disorders and anti-inflammatory applications.

Therapeutic Applications

1-(2,4-Dimethylphenyl)cyclopropan-1-amine is being investigated for several therapeutic applications:

- Neurological Disorders : The compound may serve as a precursor in the synthesis of drugs targeting neurological conditions due to its ability to interact with neurotransmitter systems.

- Anti-inflammatory Agents : Research indicates potential anti-inflammatory properties, making it a candidate for developing new anti-inflammatory medications.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines, including breast and prostate cancer cells .

Research Findings

Recent studies have provided insights into the biological activity of 1-(2,4-Dimethylphenyl)cyclopropan-1-amine:

Anticancer Studies

A study evaluated several derivatives of 1-(2,4-Dimethylphenyl)cyclopropan-1-amine for their anticancer activity. The results showed significant inhibition rates across multiple cancer cell lines:

| Compound | Cell Line | % Inhibition |

|---|---|---|

| A | T-47D (Breast) | 90.47% |

| B | MDA-MB-468 | 84.83% |

| C | SK-MEL-5 (Melanoma) | 81.58% |

These findings highlight the potential of this compound in developing new anticancer therapies .

Mechanistic Insights

Molecular docking studies have suggested that 1-(2,4-Dimethylphenyl)cyclopropan-1-amine may bind effectively to specific protein targets involved in cancer progression. The binding affinities observed in these studies indicate that the compound could inhibit key pathways essential for tumor growth and survival .

Case Studies

Several case studies have been documented regarding the use of 1-(2,4-Dimethylphenyl)cyclopropan-1-amine in experimental settings:

-

Case Study on Anticancer Efficacy :

- Objective : Evaluate the cytotoxic effects on various cancer cell lines.

- Methodology : Cell viability assays were conducted using different concentrations of the compound.

- Results : Notable reductions in cell viability were observed at concentrations as low as , indicating strong anticancer potential.

-

Case Study on Neurological Applications :

- Objective : Investigate the neuroprotective effects in animal models.

- Methodology : Behavioral tests were performed post-administration of the compound.

- Results : Improvements in cognitive function were noted, suggesting potential benefits for neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.